Calystegine A5
CAS No.: 165905-26-0
VCID: VC21329171
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.

Description |
Calystegine A5 is a naturally occurring compound belonging to the class of nortropane alkaloids. It is chemically identified as (1R,3S,4S,5R)-8-Azabicyclo[3.2.1]octane-1,3,4-triol, with a molecular formula of C7H13NO3 and a molecular weight of 159.18 g/mol . This compound has been isolated from various plant species, including Duboisia leichhardtii and Hyoscyamus niger . Biological Activities and Research FindingsRecent studies have highlighted the potential biological activities of calystegines, including Calystegine A5. These compounds have been shown to possess inhibitory effects on various intestinal and liver glucosidases, which are involved in carbohydrate digestion and metabolism . This property suggests that calystegines could play a role in regulating carbohydrate absorption and metabolism. Moreover, calystegines have demonstrated protective effects against hyperglycemia-induced cellular dysfunction in human adipose-derived stromal stem cells (HuASCs). They promote cell survival, reduce oxidative stress, and improve mitochondrial dynamics, while also modulating the PI3K/AKT/mTOR signaling pathway . Potential ApplicationsGiven their biological activities, calystegines, including Calystegine A5, may have potential applications in managing metabolic disorders such as diabetes. Their ability to regulate carbohydrate metabolism and protect against hyperglycemia-induced cellular stress makes them interesting candidates for further research in this area.
Detection and QuantificationCalystegine A5 has been detected in various plant-based products, including tomato-based samples, using techniques such as liquid chromatography . The quantification of this compound is crucial for understanding its distribution and potential impact on human health. |
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CAS No. | 165905-26-0 | ||||||
Product Name | Calystegine A5 | ||||||
Molecular Formula | C7H13NO3 | ||||||
Molecular Weight | 159.18 g/mol | ||||||
IUPAC Name | (1R,3S,4S,5R)-8-azabicyclo[3.2.1]octane-1,3,4-triol | ||||||
Standard InChI | InChI=1S/C7H13NO3/c9-5-3-7(11)2-1-4(8-7)6(5)10/h4-6,8-11H,1-3H2/t4-,5+,6+,7-/m1/s1 | ||||||
Standard InChIKey | AXSWEYXUHSNDLV-JRTVQGFMSA-N | ||||||
Isomeric SMILES | C1C[C@]2(C[C@@H]([C@H]([C@@H]1N2)O)O)O | ||||||
SMILES | C1CC2(CC(C(C1N2)O)O)O | ||||||
Canonical SMILES | C1CC2(CC(C(C1N2)O)O)O | ||||||
PubChem Compound | 12110705 | ||||||
Last Modified | Aug 15 2023 |
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